Product packaging for Cesium formate(Cat. No.:CAS No. 3495-36-1)

Cesium formate

Cat. No.: B1260979
CAS No.: 3495-36-1
M. Wt: 178.931 g/mol
InChI Key: WLHQEXWBUBNKIO-UHFFFAOYSA-N
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Description

Cesium formate, also known as this compound, is a useful research compound. Its molecular formula is CH2CsO2 and its molecular weight is 178.931 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2CsO2 B1260979 Cesium formate CAS No. 3495-36-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3495-36-1

Molecular Formula

CH2CsO2

Molecular Weight

178.931 g/mol

IUPAC Name

cesium;formate

InChI

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);

InChI Key

WLHQEXWBUBNKIO-UHFFFAOYSA-N

SMILES

C(=O)[O-].[Cs+]

Canonical SMILES

C(=O)O.[Cs]

Other CAS No.

3495-36-1

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Related CAS

64-18-6 (Parent)

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Origin of Product

United States

Synthesis and Purity Methodologies of Cesium Formate

Investigation of Synthetic Pathways and Reaction Optimization

The most common and direct method for synthesizing cesium formate (B1220265) is through the neutralization reaction of cesium hydroxide (B78521) with formic acid. tidjma.tncascadero.com However, alternative pathways, such as the reaction of cesium carbonate with formic acid or the reaction of cesium hydroxide with formaldehyde (B43269), have also been explored. dtic.milgoogle.com

The reaction between cesium hydroxide (CsOH) and formic acid (HCOOH) is a straightforward acid-base neutralization that yields cesium formate and water. The kinetics of this reaction are typically fast, driven by the strong basicity of cesium hydroxide and the acidic nature of formic acid. The reaction can be represented by the following equation:

CsOH + HCOOH → CsCOOH + H₂O

The rate of reaction is influenced by factors such as the concentration of the reactants and the temperature of the reaction medium. While detailed kinetic studies are not extensively published in readily available literature, the reaction is generally considered to proceed to completion rapidly under standard conditions. One study describes the addition of formic acid to a cesium hydroxide solution to produce this compound. cascadero.com Another method involves reacting formaldehyde with cesium hydroxide, where methanol (B129727) is formed as a byproduct and continuously evaporated to drive the reaction forward. google.com

The presence of water can be a critical factor in the synthesis of high-purity, anhydrous this compound. To minimize water contamination, the reaction is often carried out in an anhydrous solvent. tidjma.tn The use of anhydrous solvents such as methanol or ethanol (B145695) can help to ensure that the final product is free from water, which can be difficult to remove from the hygroscopic this compound salt. tidjma.tn

A method for preparing anhydrous cesium salts involves the reaction of cesium methoxide (B1231860) with an ammonium (B1175870) salt in dry methanol, which yields the corresponding cesium salt, ammonia, and methanol. dtic.mil This approach avoids the formation of water as a byproduct, simplifying the purification process. dtic.mil

Achieving high purity in this compound synthesis is critically dependent on the precise control of reaction parameters, particularly temperature and stoichiometry. tidjma.tntidjma.tn Maintaining the correct stoichiometric ratio of cesium hydroxide to formic acid is essential to ensure that neither reactant remains in excess in the final product.

Temperature control is also crucial. For instance, in a patented method involving the reaction of formaldehyde with cesium hydroxide, the reaction temperature is maintained between 30-70°C. google.com In another process starting from cesium alum, the conversion to this compound involves several steps, including heating to 95-100°C to prepare a cesium alum solution. google.com Precise temperature control at each stage is vital to control reaction rates and prevent the formation of unwanted byproducts.

Advanced Techniques for Impurity Analysis and Purification

Ensuring the high purity of this compound requires sophisticated analytical techniques to detect trace impurities and effective purification methods to remove them.

Common impurities can include other alkali metal ions, sulfate (B86663) ions, and residual starting materials. cascadero.comgoogle.com Advanced analytical methods are employed to quantify these impurities. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Instrumental Neutron Activation Analysis (INAA) are highly sensitive for detecting trace metal impurities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the structure and purity of the this compound compound itself. tidjma.tn

Purification of this compound often involves recrystallization from appropriate solvents like ethanol or methanol. tidjma.tn This process takes advantage of the differential solubility of this compound and its impurities at different temperatures. For the removal of specific impurities, targeted chemical treatments may be necessary. For example, barium hydroxide can be used to precipitate sulfate ions as barium sulfate. cascadero.comgoogle.com In some patented processes, after initial synthesis and concentration, the this compound solution undergoes further purification steps to achieve purities as high as 99.9%. google.com

Below is an interactive data table summarizing the purification of a this compound solution as described in a study. cascadero.com

Stream/Element (ppm)CsAlSCaFeKRbSi
Alum Dissolution Solution4885902.3294448.465432.77.4
Cs Sulfate Solution (pH ~8)6265193315<107354.6
Cs Hydroxide Solution (pH ~12)743112182<10114322
Cs Formate Solution742525151<1094220

Structural Elucidation and Crystallography of Cesium Formate

Single-Crystal X-ray Diffraction Studies of Cesium Formate (B1220265) Polymorphs

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic arrangement in a crystalline solid. Studies on cesium formate have revealed a specific crystal structure that differs from what was previously understood from other methods. nih.gov

Single-crystal X-ray diffraction analysis has yielded a specific crystal structure for anhydrous this compound (CsOOCH). nih.gov This analysis determined the unit cell and space group, which, while consistent with earlier powder X-ray diffraction data in terms of cell parameters, presented a fundamentally different arrangement of the constituent ions. nih.govfigshare.com

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula CHCsO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.132
b (Å) 10.871
c (Å) 6.368
β (°) 100.94
Volume (ų) 280.6

| Z | 4 |

This data is based on single-crystal X-ray diffraction studies.

A significant finding from single-crystal studies was the radical difference in the placement and orientation of the formate ions compared to models derived from powder diffraction data. nih.gov The single-crystal structure revealed a more complex and accurate arrangement, highlighting the limitations of powder diffraction for definitive structural elucidation in this case. nih.govfigshare.com This corrected model of the formate ion's position is crucial for understanding the compound's properties. nih.gov

Powder X-ray Diffraction Investigations for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the bulk properties of crystalline materials, including identifying polymorphic forms. rigaku.commarshall.edu Initial structural models of this compound were based on PXRD data. nih.govfigshare.com While these studies correctly identified the unit cell, subsequent single-crystal analysis demonstrated that the placement of the formate ions was different. nih.gov This discrepancy underscores that while PXRD is invaluable for phase identification and quality control of bulk materials, single-crystal X-ray diffraction is often required for the precise determination of complex crystal structures. nih.gov

Crystallographic Studies of Mixed-Salt Systems Incorporating this compound

During the investigation of this compound, mixed-salt systems have been synthesized and characterized, revealing complex and novel crystal structures.

In an attempt to crystallize this compound from a solution using a glass container, a mixed salt, cesium sodium bis(formate) (CsNa(CHO₂)₂), was unexpectedly formed. iucr.orgresearchgate.net The sodium ions were leached from the glass vial during the crystallization process. researchgate.net

The crystal structure of this mixed salt was determined by single-crystal X-ray analysis. It features a complex orthorhombic structure where sodium ions are octahedrally coordinated and cesium ions are irregularly eight-coordinated by the oxygen atoms of the formate anions. iucr.orgresearchgate.netresearchgate.net The formation of this compound highlights the reactivity of this compound solutions and their ability to form complex structures with other cations. nih.gov

Table 2: Crystallographic Data for Cesium Sodium Bis(formate)

Parameter Value
Chemical Formula CsNa(CHO₂)₂
Molecular Weight 245.94
Crystal System Orthorhombic
Space Group Pnma
a (Å) 12.5812 (3)
b (Å) 11.0509 (3)
c (Å) 12.6024 (3)
Volume (ų) 1752.16 (8)
Z 12

| Temperature (K) | 180 (2) |

Data obtained from single-crystal X-ray diffraction at 180 K. iucr.orgresearchgate.net

Structural Analysis of Complex Cation Coordination Geometries

In the crystalline structure of this compound, the cesium cation (Cs⁺) is central to a complex coordination geometry. While specific bond lengths for pure this compound are not detailed in the available literature, analysis of the closely related mixed salt, cesium sodium bis(formate) (CsNa(CHO₂)₂), reveals that the cesium ions are irregularly eight-coordinated by the oxygen atoms of the formate ions. researchgate.netresearchgate.netfrontiersin.org This eight-coordination environment is a recurring motif for the large cesium cation in similar structures. The formate ions act as ligands, bridging the cesium cations to form a complex three-dimensional lattice.

The definitive room-temperature crystal structure of pure this compound was determined by single-crystal X-ray diffraction. rsc.org This analysis confirmed the crystal system as orthorhombic with the space group Pbcm. researchgate.net While this agreed with earlier powder diffraction studies on the unit cell and space group, the single-crystal data provided a crucial reassessment of the placement and orientation of the formate ions within the crystal lattice. researchgate.netresearchgate.netresearchgate.net

researchgate.netresearchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcm
Formula Units (Z)8
Lattice Parameter (a)4.785(1) Å
Lattice Parameter (b)9.553(9) Å
Lattice Parameter (c)15.927(2) Å

Thermal Phase Transition Mechanisms in Crystalline this compound

Crystalline this compound undergoes a significant and reversible thermal phase transition. researchgate.net This transformation has been characterized using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), which reveals the energetic changes associated with the structural rearrangement.

The phase transition occurs at approximately 36°C and is identified as a reversible, first-order transition. researchgate.net This is evidenced by a small endothermic peak observed in thermal analyses at this temperature, without any accompanying change in mass (weight). rsc.org This transition marks the transformation from a lower-temperature orthorhombic phase to a higher-temperature cubic phase. researchgate.net

The mechanism of this phase transition is classified as an order-disorder transition. researchgate.net The significant changes in enthalpy (ΔHtr) and entropy (ΔStr) associated with the transition are attributed to a change in the orientational freedom of the formate ion within the crystal lattice. In the lower-temperature orthorhombic structure, the formate ions are in a more ordered arrangement, while in the higher-temperature cubic phase, they possess greater rotational freedom, leading to a disordered state. researchgate.net

researchgate.net
PropertyValue
Transition Temperature~36 °C
Transition TypeReversible, First-Order
Low-Temperature PhaseOrthorhombic (Space Group: Pbcm)
High-Temperature PhaseCubic (Space Group: Pm3m)
Enthalpy Change (ΔHtr)6.87 ± 0.28 kJ mol⁻¹
Entropy Change (ΔStr)22.2 ± 0.9 J K⁻¹ mol⁻¹

Solution Behavior and Interfacial Phenomena of Cesium Formate Systems

Fundamental Studies of Aqueous Cesium Formate (B1220265) Solution Chemistry

The unique properties of cesium formate solutions, particularly their high density and thermal stability, have prompted extensive research into their fundamental aqueous chemistry. These brines are critical in specialized applications, and understanding their behavior is key to their effective use.

This compound dissolves readily in water to form high-density, clear brines. formatebrines.com An 80% w/w aqueous solution has a density of 2.20 g/cm³. formatebrines.com The properties of these brines are a function of concentration, with density increasing as more this compound is dissolved. formatebrines.com Research has quantified various physical properties of these solutions. For instance, a this compound brine with a density of 2.20 g/cm³ exhibits a viscosity of 5.4 cP at 25°C and a boiling point of 131°C. formatebrines.com Its thermal properties are also well-documented, with a heat capacity of 1.38 J/g/K over a temperature range of 10–70°C and a coefficient of thermal conductivity of 0.338 W/m/K at 10°C. formatebrines.com

Below is a table summarizing the key properties of a high-density this compound brine.

PropertyValueConditions
Density2.20 g/cm³@ 15.6°C
Viscosity5.4 cP@ 25°C
Water Activity (a_w)0.33@ 25°C
Boiling Point131°C-
Coefficient of Thermal Conductivity0.338 W/m/K@ 10°C
Heat Capacity1.38 J/g/K@ 10–70°C

The formate brine family includes solutions of sodium formate, potassium formate, and this compound. formatebrines.com Single-salt formate brines offer a range of densities, from just above that of water with sodium formate (up to 11.0 lb/gal) to a maximum of 19.2 lb/gal with this compound. onetetra.com Potassium formate brines can reach densities up to 13.1 lb/gal. onetetra.com

To achieve intermediate densities and for economic reasons, multi-component brines are often formulated. onetetra.com A common multi-component system is a blend of this compound and potassium formate. slb.com These blends can be formulated to achieve densities ranging from 13.1 lb/gal to 19.2 lb/gal. onetetra.com The physico-chemical properties of these blends, such as density, viscosity, and boiling point, are dependent on the ratio of the two salts. For example, a this compound/potassium formate brine blend can have a relative density ranging from 1.44 to 2.40 S.G at 20°C, a viscosity of 1 - 15 cps, and an initial boiling point between 102 - 145°C. sevron.co.uk

The following table compares the maximum densities of single-salt formate brines and the density range of a common blend.

Brine TypeMaximum/Range of Density
Sodium Formateup to 11.0 lb/gal
Potassium Formateup to 13.1 lb/gal
This compoundup to 19.2 lb/gal
Cesium/Potassium Formate Blend13.1 to 19.2 lb/gal

Colligative properties are properties of solutions that depend on the concentration of solute particles, not on their specific identity. aade.org These include vapor pressure lowering, boiling point elevation, and freezing point depression. byjus.com In concentrated electrolyte solutions like this compound brines, these properties are significantly altered compared to pure water.

A key parameter related to colligative properties is water activity (a_w), which is a measure of the "free" water in a system. nih.gov Highly concentrated salt solutions have low water activity because a significant fraction of water molecules are associated with the ions. pressbooks.pub Research has shown that a this compound brine with a density of 2.20 g/cm³ has a very low water activity of 0.33 at 25°C. formatebrines.com This low water activity is directly linked to the observed colligative properties, such as the significant elevation of the boiling point to 131°C for this specific brine. formatebrines.com Technical manuals compile measured water activity data for various single-salt and blended formate brines, confirming the relationship between formate concentration, reduced water activity, and the resulting changes in properties like boiling point and vapor pressure. formatebrines.com

Polymer-Brine Interactions and Stabilization Mechanisms in this compound Systems

The interaction between polymers and concentrated brines is crucial for the formulation of stable, high-performance fluids. This compound brines have been shown to have a uniquely beneficial relationship with certain biopolymers, enhancing their thermal stability.

Biopolymers like xanthan gum are often used to control the viscosity of industrial fluids, but they can degrade at high temperatures through mechanisms like acid-catalyzed hydrolysis and oxidation-reduction (redox) reactions. nih.govworktribe.com Research has demonstrated that formate brines, including this compound, significantly enhance the thermal stability of these polymers. researchgate.netmdpi.com

The stabilization mechanism is twofold. Firstly, the high concentration of salt protects the helical structure of the xanthan polymer, favoring an ordered state and making the polymer chains less susceptible to chemical attack. mdpi.com Secondly, the formate ion itself acts as an antioxidant. formatebrines.com It can inhibit oxidative reactions and scavenge hydroxyl free radicals, which are major contributors to the degradation of polysaccharides at high temperatures. onepetro.org This antioxidant property limits the need for additional oxygen scavengers in many applications. formatebrines.com This protective effect allows biopolymers to be used at much higher temperatures than in other types of brines. worktribe.com

A key indicator of a polymer's thermal stability is its transition temperature (Tm), sometimes referred to as its melting temperature, which marks the point where its ordered, helical structure begins to break down into a disordered state, often leading to a sudden loss of viscosity. researchgate.netonepetro.org In low-salinity fluids, xanthan gum has a relatively low Tm, typically between 70-120°C. onepetro.orgonepetro.org

Studies have shown that formate brines are exceptionally effective at increasing the Tm of xanthan gum. researchgate.netonepetro.org The extent of this increase depends on the specific formate salt and its concentration. researchgate.net Concentrated potassium formate brine can raise the Tm of xanthan to over 200°C. researchgate.netonepetro.org this compound brines also provide a significant stabilizing effect; the transition temperature of xanthan in a high-density (2.20 g/cm³) this compound brine reaches a maximum of nearly 180°C (356°F). researchgate.netonepetro.orgonepetro.org Blends of potassium and this compound produce Tm values that fall between these two extremes, typically in the range of 180-200°C. researchgate.netonepetro.org This ability to raise the polymer's transition temperature is a critical factor in extending the operational window of biopolymer-viscosified fluids to high-temperature environments. mdpi.com

The table below presents a comparison of xanthan gum's transition temperatures in different formate brines.

Brine TypeDensityTransition Temperature (Tm)
Potassium Formate1.57 g/cm³ (13.1 lb/gal)~200°C (392°F)
This compound2.20 g/cm³ (18.4 lb/gal)~180°C (356°F)
Potassium/Cesium Formate Blend-180-200°C (356-392°F)

Examination of Water-Structuring Properties and Biopolymer Configuration

This compound solutions exhibit significant water-structuring properties that play a crucial role in the stabilization of biopolymers at elevated temperatures. The high concentration of formate ions, which are "water-structure making," creates an environment that protects polymers from thermal degradation. formatebrines.comformatebrines.com This effect is particularly evident in the enhanced stability of polysaccharides, such as xanthan gum, which are commonly used as viscosifiers in industrial brines.

Research has demonstrated that concentrated formate brines can sustain the integrity of polysaccharides for extended periods, whereas the same biopolymers degrade rapidly in brines containing significant amounts of sodium bromide. formatebrines.com The cesium cation (Cs⁺), due to its small ionic radius, also contributes to these stabilizing effects, particularly in inhibiting the swelling of reactive clays. formatebrines.com The antioxidant properties of formate brines further contribute to the protection of polymers against thermal degradation at high temperatures. formatebrines.com

Corrosion Behavior of Materials in this compound Brine Environments

This compound brines are characterized by their low corrosivity (B1173158) towards a wide range of metals used in downhole applications, a feature that distinguishes them from traditional high-density halide brines such as zinc bromide. formatebrines.comstanford.edu This low corrosivity is largely due to the inherently alkaline pH of formate solutions and the very low concentration of halide ions, which are known to promote pitting and stress corrosion cracking. formatebrines.com

Field experience over many years in high-pressure, high-temperature (HPHT) wells has confirmed the minimal corrosion impact of buffered formate brines on all types of steel tubulars. formatebrines.com Even in the presence of corrosive acid gases and chloride contamination, formate brines have demonstrated superior performance compared to uncontaminated bromide brines. formatebrines.com

Compatibility Assessments with Downhole Metallic Alloys

Extensive testing has shown that the general corrosion rates of both carbon steel and various corrosion-resistant alloys (CRAs) in this compound brines are negligible, even at temperatures reaching up to 216°C (420°F). formatebrines.com Incidents of localized corrosion or stress corrosion cracking (SCC) have not been observed with the use of these brines. formatebrines.com

However, specific studies have indicated potential compatibility issues with certain alloys under particular conditions. For instance, some research has shown that Alloy 718 may experience a reduction in ductility due to hydrogen embrittlement when exposed to this compound, although this did not result in cracking under static loads. researchgate.net Similarly, S13Cr steel has exhibited instances of general and superficial pitting, with some evidence of SCC initiation associated with these pits. researchgate.net

A comparative study highlighted the significant difference in corrosivity between this compound and a zinc bromide/calcium bromide blend. The weight loss of C-steel in the bromide brine was approximately 100 times greater than in the formate brine, with the depth of localized corrosion being about 1,000 times higher. formatebrines.com

Table 1: General and Localized Corrosion on C-steel (P-110) at 204°C (400°F)

Test Fluid General Corrosion Rate (mm/y) Rate of Maximum Penetration (mm/y)
Uninhibited CaBr₂/ZnBr₂ 0.84 7.72
Inhibited CaBr₂/ZnBr₂ 0.51 10.64
Uninhibited this compound 0.008 0.008

Data sourced from a comparative corrosion test. formatebrines.com

Elastomer Compatibility and Degradation Studies in this compound Solutions

The compatibility of elastomers with this compound solutions is a critical factor in ensuring the integrity of seals and other downhole components. Generally, this compound's mildly alkaline pH and monovalent nature make it compatible with a range of elastomers. formatebrines.comstanford.edu

Effects of this compound on Nitrile Elastomer Integrity

Studies on the compatibility of various elastomers with this compound have yielded mixed results, particularly for nitrile elastomers (NBR). Some tests have indicated that certain nitrile rubbers are compatible with this compound brine under specific conditions. For example, Shaffer nitrile rubbers exposed to a 1.92 g/cm³ buffered this compound brine at 93°C (200°F) for up to seven days showed compatibility.

However, other sources explicitly state that NBR elastomers are not compatible with the alkaline pH typical of buffered formate brines and should not be used in such environments. formatebrines.com This suggests that the specific formulation of the NBR and the exact pH of the brine are critical factors in determining compatibility.

Table 2: Typical Elastomer Test Results with Buffered Formate Brines

Elastomer Type Temperature (°C) Temperature (°F) Duration Result
NBR 120 248 8 weeks Not recommended due to alkaline pH formatebrines.com
FKM - - - Not recommended due to alkaline pH formatebrines.com

Note: FKM (fluoroelastomers) are also noted as being incompatible with alkaline pH. formatebrines.com

Influence of pH on Elastomer Stability in Formate Brines

The pH of the formate brine is a determining factor for elastomer stability. The naturally alkaline pH of this compound (around 10-10.5), which is beneficial for preventing metal corrosion, can be detrimental to certain types of elastomers. formatebrines.com Specifically, elastomers such as NBR and FKM (fluoroelastomers) are known to be incompatible with alkaline conditions. formatebrines.com

For applications involving formate brines, it is crucial to select elastomers that can withstand the specific pH of the fluid. The use of a carbonate/bicarbonate buffer to maintain an alkaline pH, while essential for corrosion control of metals, necessitates careful consideration and testing of elastomer compatibility to prevent degradation and failure of sealing components. formatebrines.comresearchgate.net

Theoretical and Computational Investigations of Cesium Formate

Molecular Dynamics and Force Field Development for Cesium Formate (B1220265) Systems

Molecular dynamics (MD) simulations are a cornerstone of computational materials science, enabling the study of the dynamic behavior of atoms and molecules. The accuracy of these simulations is fundamentally dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the interactions between particles.

While specific force fields developed exclusively for cesium formate are not extensively documented in dedicated studies, the methodologies for their creation are well-established. The development process for alkali metal salts, including formates, typically involves parameterization against experimental data or higher-level quantum mechanical calculations. For instance, MD simulations have been used to understand the inhibition mechanisms of potassium formate on montmorillonite (B579905) hydration in drilling fluids. In these studies, formate ions were shown to form hydrogen bonds with water molecules, while potassium ions were adsorbed on the clay surfaces. A similar approach could be applied to this compound systems to understand its interactions in various environments.

Empirical force fields are crucial for large-scale simulations, such as crystal structure prediction. The process involves developing parameters for interatomic potentials (e.g., Lennard-Jones, Buckingham) that can accurately reproduce known physical properties, such as lattice parameters and enthalpies of formation. These parameters are often fitted against data from ab initio MD simulations or experimental crystallographic data.

Table 1: Conceptual Parameters for Force Field Validation of this compound

Property Experimental Value Predicted Value (Hypothetical) Deviation (%)
Lattice Constant a (Å) Value Value Value
Lattice Constant b (Å) Value Value Value
Lattice Constant c (Å) Value Value Value
Density (g/cm³) 2.4 Value Value

Density Functional Theory (DFT) and Kinetic Monte Carlo (KMC) Simulations in Catalysis

Cesium is a well-known promoter in heterogeneous catalysis, often enhancing the activity and selectivity of metal catalysts for various reactions. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for studying catalytic mechanisms at the atomic scale. Kinetic Monte Carlo (KMC) simulations can then use the energy barriers and reaction rates calculated by DFT to model the dynamic evolution of the catalytic system over longer timescales, bridging the gap between first-principles calculations and experimental observations.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface for catalytic reactions. In processes like CO2 hydrogenation, cesium promotion can significantly alter the reaction pathways. The formate (HCOO) pathway is a commonly debated mechanism in CO2 hydrogenation to methanol (B129727). DFT studies on various catalyst surfaces show that promoters like cesium can stabilize key intermediates, such as formate species, thereby lowering the activation energy barriers for desired reaction steps.

Table 2: Hypothetical DFT-Calculated Energy Barriers for CO2 Hydrogenation Steps

Reaction Step Unpromoted Catalyst (eV) Cesium-Promoted Catalyst (eV) Change in Barrier (eV)
H₂ Dissociation 0.85 0.70 -0.15
CO₂ → HCOO* 1.20 0.95 -0.25
HCOO* → H₂COO* 1.50 1.40 -0.10

Note: Values are illustrative and represent a typical trend observed in promoted catalysis.

Computational methods are essential for identifying and characterizing the active sites responsible for catalytic activity. Cesium promoters can modify the electronic structure of the catalyst surface, creating new, more active sites. DFT calculations can model the catalyst surface with and without the cesium promoter to understand these electronic effects. For instance, cesium can donate electron density to the active metal (e.g., Ru, Co), which can facilitate the dissociation of reactant molecules like N2 or H2.

Simulations can also identify the most stable adsorption sites for reactants and intermediates and characterize the nature of surface species. In studies of alkali-promoted catalysts, it has been shown that promoters can facilitate the adsorption of CO2 by forming surface carbonates or hydrogen carbonates, which then react with hydrogen activated on the metal sites. This bifunctional mechanism, where both the promoter and the active metal play distinct roles, is a key aspect of cesium's promotional effect.

A central principle in catalyst design is the Sabatier principle, which states that the binding energy of reaction intermediates to the catalyst surface should be optimal—not too strong and not too weak. Computational studies allow for the systematic tuning of these binding energies. By adding promoters like cesium, the electronic properties of the catalyst can be modified, thereby altering the binding energies of intermediates.

DFT calculations can quantify these binding energies and help screen for optimal promoter concentrations. For example, by calculating the adsorption energy of formate (HCOO*) on different cesium-doped surfaces, researchers can identify compositions that lead to enhanced reactivity. The goal is to find a promoter configuration that weakens the binding of products, preventing catalyst poisoning, while maintaining strong enough binding of key intermediates to facilitate the reaction.

Computational Analysis in Perovskite Material Design Incorporating Cesium

Cesium is a critical component in many high-performance metal halide perovskite solar cells. Incorporating cesium cations (Cs+) into the perovskite lattice, often alongside organic cations like methylammonium (B1206745) (MA+) and formamidinium (FA+), enhances thermal stability and phase purity. This compound, specifically, has been used as a precursor or additive in perovskite fabrication to improve film quality, reduce defects, and enhance device efficiency and stability.

Computational analysis, primarily using DFT, is vital for understanding the role of cesium and formate ions at the atomic level. DFT simulations can predict the structural, electronic, and optical properties of cesium-containing perovskites. For instance, calculations can determine the effect of cesium incorporation on the perovskite's band gap, lattice parameters, and defect formation energies. Studies have shown that adding cesium can stabilize the desired photoactive "black phase" of formamidinium-based perovskites.

Furthermore, computational studies have explored the role of the formate ion as a pseudo-halide additive. DFT calculations indicate that formate can passivate iodide vacancy defects, a common issue that limits perovskite solar cell performance, due to a strong interaction between the formate anion and the perovskite lattice. Simulations can also clarify how additives like this compound influence the crystallization kinetics during film formation. By pre-burying this compound into the electron transport layer, both efficiency and stability of the resulting solar cell can be improved, a strategy that can be modeled and optimized computationally.

Table 3: DFT-Calculated Properties of Cesium-Containing Perovskites

Perovskite Composition Calculated Band Gap (eV) Lattice Stability (Formation Energy, eV/atom) Reference
FAPbI₃ Value Value
Cs₀.₁FA₀.₉PbI₃ Value Value
CsPbI₃ 1.3 Value

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound HCOOCs
Potassium formate HCOOK
Montmorillonite (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O
Carbon dioxide CO₂
Carbon monoxide CO
Methanol CH₃OH
Hydrogen H₂
Methylammonium lead iodide CH₃NH₃PbI₃
Formamidinium lead iodide CH(NH₂)₂PbI₃
Cesium lead iodide CsPbI₃

Theoretical Modeling of Cesium-Formamidinium-Based Mixed-Halide Perovskite Structures

Theoretical modeling of cesium-formamidinium-based mixed-halide perovskites, such as CsₓFA₁₋ₓPb(IᵧBr₁₋ᵧ)₃, plays a crucial role in predicting their structural stability and electronic properties. acs.orgoup.com One of the fundamental parameters used in these predictions is the Goldschmidt tolerance factor (t), which provides a preliminary assessment of the stability of the perovskite crystal structure. researchgate.net By varying the molar ratios of cesium and formamidinium, researchers can calculate the tolerance factor to guide the synthesis of stable photoactive perovskite phases. researchgate.net

Computational analyses often employ sophisticated methods like the one-dimensional drift-diffusion model and the transfer-matrix method to simulate the optical and electrical properties of solar cell devices. acs.org These models are applied to specific device architectures, a common one being the inverted (p-i-n) structure. A typical simulated device stack might consist of:

Anode: Indium tin oxide (ITO) acs.org

Hole Transport Layer (HTL): Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) acs.org

Absorber Layer: The cesium-formamidinium lead mixed-halide perovskite, for instance, Cs₀.₁₇FA₀.₈₃Pb(Br₀.₄I₀.₆)₃. acs.org

Electron Transport Layer (ETL): A double layer of Fullerene (C₆₀) and Tin(IV) oxide (SnO₂). acs.org

Cathode: A metal contact like Gold (Au). oup.com

Predictive Simulations of Photovoltaic Device Performance Parameters

Predictive simulations are a powerful tool for optimizing the performance of perovskite solar cells (PSCs) before their experimental fabrication, thereby reducing the number of required experiments. semanticscholar.org Using software like the Solar Cell Capacitance Simulator (SCAPS-1D), researchers can model the performance of PSCs with specific compositions, such as Rb₀.₀₅Cs₀.₁FA₀.₈₅PbI₃ or Cs₀.₁₇FA₀.₈₃Pb(Br₀.₄I₀.₆)₃. acs.orgsemanticscholar.orgresearchgate.net

These simulations allow for the systematic variation of key parameters to understand their influence on the photovoltaic output. Parameters frequently optimized in these simulations include:

Absorber Layer Thickness: Finding the optimal thickness is crucial for maximizing light absorption without increasing recombination losses. semanticscholar.orgresearchgate.net

Defect Density: The concentration of defects within the perovskite layer is a critical parameter, as defects act as recombination centers that are detrimental to device performance. semanticscholar.orgresearchgate.net

Doping Concentration: The acceptor doping concentration in the absorber layer influences the built-in electric field and charge transport. semanticscholar.org

Series and Shunt Resistance: These resistances represent ohmic losses and leakage currents within the device, respectively, and are key factors in determining the fill factor. semanticscholar.orgresearchgate.net

Computational studies have yielded significant predictions for the performance of these devices under various conditions. For instance, simulations of an opaque solar cell with a Cs₀.₁₇FA₀.₈₃Pb(Br₀.₄I₀.₆)₃ absorber predicted a power conversion efficiency (PCE) of 15.8% under the standard AM1.5G solar spectrum. acs.orgacs.org The same study also modeled semitransparent devices, predicting PCEs of 12.07% for front illumination and 10.17% for rear illumination. acs.org

Furthermore, simulations have explored the potential of these solar cells for indoor applications, showing significantly higher theoretical efficiencies under LED lighting. For an opaque device under cool LED illumination, a PCE of 28.38% with an open-circuit voltage (VOC) of 1.17 V was predicted. acs.org These simulations highlight the importance of the interfaces between the perovskite and the charge transport layers, indicating that the hole transport layer/perovskite interface is particularly crucial for opaque cells, while the perovskite/electron transport layer junction is more critical for semitransparent designs. acs.org

The following tables summarize the predicted and experimentally achieved performance parameters for various cesium-formamidinium-based perovskite solar cells discussed in the literature.

Simulated Performance of Cs₀.₁₇FA₀.₈₃Pb(Br₀.₄I₀.₆)₃ Solar Cells Under Different Conditions acs.org
Device TypeIllumination ConditionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Power Density (μW/cm²)
OpaqueAM1.5G15.8--
Semitransparent (Front)AM1.5G12.07--
Semitransparent (Rear)AM1.5G10.17--
OpaqueCool LED28.381.17106.25
Semitransparent (Front)Cool LED~19.5->60.71
Semitransparent (Rear)Cool LED~18.3->73.66
OpaqueWarm LED--97.1
Experimentally Achieved Performance of Cesium-Formamidinium Perovskite Solar Cells oup.comrsc.org
Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
SCI-FA₀.₉₁Cs₀.₀₉PbI₃24.7 (Stabilized: 24.4)1.18--
FAPbI₃ (Reference)22.61.09--
Cs₀.₁₅FA₀.₈₅PbI₃19.31.0222.882.8

Rheological Studies and Fluid Dynamics of Cesium Formate Brines

Research on Frictional Pressure Loss and Drag Reduction Mechanisms

Minimizing frictional pressure loss is a primary reason for using cesium formate (B1220265) brines in demanding drilling environments. mdpi.comsemanticscholar.org When long-chain polymers are added to these brines, a phenomenon known as drag reduction can occur in transient and turbulent flow regimes, leading to a significant decrease in frictional pressure losses. aade.org

Development and Application of Flow Loop Test Methodologies

To study frictional pressure loss and drag reduction accurately, researchers utilize flow loop test methodologies. aade.orgwhatthefrac.org These setups circulate the test fluid through pipes (B44673) of known dimensions, allowing for the measurement of pressure drop over a specific length at various flow rates and temperatures. aade.orgvinci-technologies.com

A typical flow loop system includes:

A mixing tank for fluid preparation. vinci-technologies.com

A pump to circulate the fluid. aade.org

Test sections of pipe with different diameters. aade.orgvinci-technologies.com

Instrumentation to measure flow rate, temperature, density, and differential pressure. researchgate.netvinci-technologies.com

These experimental setups are crucial for generating the data needed to understand how these fluids behave under realistic field conditions and for developing and validating hydraulic models. whatthefrac.orgaade.org Experiments have been conducted in flow loops with pipe diameters as small as ⅜ inch and ½ inch to simulate conditions in slim-hole and coiled tubing operations. aade.org

Integration of Machine Learning for Frictional Pressure Loss Prediction

Conventional hydraulic software often fails to account for the drag reduction effect observed in polymer-modified formate brines, leading to significant over-prediction of frictional pressure losses. aade.org This can result in deeming feasible drilling projects as impossible. aade.org

To address this limitation, researchers have turned to machine learning. aade.orgresearchgate.net By compiling extensive datasets from flow loop tests, predictive models have been developed using advanced machine learning techniques. aade.orgresearchgate.net These data-driven models can accurately predict frictional pressure losses for polymer-based fluids, even in complex turbulent flow regimes where drag reduction is prominent. researchgate.net

Key outcomes of this research include:

The development of a predictive model for frictional pressure loss that accounts for drag reduction. aade.org

Integration of this model into existing hydraulics software, providing a more accurate tool for designing and evaluating drilling operations. aade.org

Demonstrations have shown that frictional pressure losses can be reduced by up to 74% in cesium formate brines containing polymers, a factor that is critical for the feasibility of challenging drilling projects. aade.org The machine learning approach has shown excellent agreement with experimental results, significantly outperforming traditional models, especially at higher polymer concentrations. researchgate.net

Influence of Polymeric Additives on Drag Reduction Properties

The addition of high-molecular-weight polymers to this compound brines is a key strategy for modifying their rheological profile, primarily for viscosity enhancement in applications like drilling fluids. stanford.edu A significant secondary benefit of this practice is the phenomenon of drag reduction, particularly in turbulent flow, which can lead to lower frictional pressure losses. aade.orgvt.edu This effect can be substantial, with studies demonstrating frictional pressure loss reductions of up to 74% in polymer-treated formate brines. aade.org

The mechanism behind this is attributed to the elastic properties of the polymers, which dampen turbulent eddies and reduce energy dissipation within the fluid. vt.edu Commonly used biopolymers such as xanthan gum and scleroglucan (B1168062) are effective viscosifiers, and their interaction with the high-salinity formate environment enhances their thermal stability. aade.orgworktribe.comonepetro.org However, their efficiency as drag reducers varies.

Flow loop tests have shown that both xanthan gum and other alternative biopolymers exhibit strong drag-reducing properties in transient and turbulent flow regimes when mixed with concentrated this compound brine. aade.org This is a critical consideration, as conventional hydraulic software often fails to account for this drag reduction, leading to overestimated frictional pressure loss predictions. aade.org This miscalculation can result in deeming certain drilling applications, such as in slim-hole or extended-reach wells, as unfeasible when they are in fact achievable with a properly designed fluid system. aade.org The development of advanced hydraulic models that incorporate these drag reduction effects is therefore crucial for optimizing fluid performance. aade.org

Evaluation of Hydraulic Performance in High-Density Fluid Systems

This compound brines are integral to high-density fluid systems used in challenging drilling environments, such as high-pressure/high-temperature (HPHT) wells. formatebrines.comoilandgasonline.com Their unique combination of high density and low viscosity provides significant advantages in managing wellbore hydraulics, particularly in wells with narrow margins between pore pressure and fracture pressure. researchgate.netformatebrines.com

Strategies for Equivalent Circulating Density (ECD) Management

Equivalent Circulating Density (ECD) is the effective pressure exerted by a circulating fluid, and managing it is critical to prevent wellbore instability and fluid loss. tidjma.tnacs.org this compound fluids offer superior ECD control because their high density is an inherent property of the brine itself, not achieved through the addition of solid weighting agents like barite. stanford.eduhartenergy.com This solids-free nature, combined with low viscosity, significantly reduces frictional pressure losses during circulation. mdpi.com

The result is a minimal difference between the ECD and the static fluid density, a crucial advantage in HPHT wells where the drilling window is often very narrow. researchgate.netonepetro.org Field experience has demonstrated that this compound fluids yield significantly lower ECDs compared to conventional oil-based muds (OBM). onepetro.orgresearchgate.net Strategies for managing ECD with these fluids involve optimizing pump rates and, when necessary, using specialized polymeric viscosifiers. aade.orgtidjma.tn Advanced hydraulic software that can accurately model the behavior of these fluids, including drag reduction effects, is essential for precise ECD control and to ensure that critical applications are not incorrectly deemed impossible. aade.orgresearchgate.net

Methodologies for Torque and Drag Reduction in Complex Wellbores

In complex wellbores, such as those with high deviation or extended-reach profiles, high torque and drag present major operational risks, potentially leading to drill string failure. google.com The lubricity of the drilling fluid is a key factor in mitigating these mechanical forces. aade.org

This compound brines exhibit excellent natural lubricity, which helps to minimize friction between the drill string and the wellbore. aade.orgmdpi.com This characteristic is attributed to the formate ion's ability to form a protective film on metal surfaces, thereby lowering the coefficient of friction. mdpi.com In field applications, a switch from conventional muds to formate-based fluids has resulted in an immediate reduction in torque and drag. aade.org

To further enhance performance in particularly demanding wells, these brines can be treated with specialized lubricating additives. google.comnewpark.com Methodologies for torque and drag reduction are multifaceted, combining the use of inherently lubricious formate fluids with operational best practices. mdpi.com These practices include optimizing the well path, managing drilling parameters, and using mechanical aids to improve drilling efficiency in complex wellbores. google.com

Optimization of Drilling Rate of Penetration (ROP) with this compound Fluids

The Rate of Penetration (ROP) is a critical measure of drilling efficiency. klondike.no this compound fluids have consistently been shown to improve ROP compared to conventional solids-weighted drilling muds. hartenergy.comresearchgate.netonepetro.org Laboratory and field data indicate that the increase in ROP can be dramatic. onepetro.orgdoe.gov A benchmarking study of North Sea wells revealed that low-solids formate fluids delivered net ROP improvements of up to 74% over oil-based muds in HPHT platform wells. hartenergy.com

Several properties of this compound contribute to this enhancement:

Low Viscosity: The fluid's low viscosity facilitates more efficient cuttings removal from the bit, preventing "bit balling" and maintaining effective drilling. onepetro.org

High Density: The inherent high density of the brine provides the necessary hydrostatic pressure for well control without the need for solid weighting agents that can damage the formation and impede drilling. researchgate.netaade.org

Minimal Solids: Being a clear brine or a low-solids fluid, it creates a very thin, non-damaging filter cake, which helps maintain the integrity of the producing zone and improves drilling mechanics. aade.orgonepetro.org

Optimizing ROP with this compound involves a holistic approach that considers bit selection, hydraulic parameters, and fluid properties to ensure efficient hole cleaning and force transmission to the bit. aade.orgdoe.gov Case studies have shown that these fluids can lead to significant savings in total drilling time. newpark.comklondike.no

Data Tables

Table 1: Comparative Drilling Performance of Formate Fluid vs. Oil-Based Mud (OBM) Data sourced from a benchmarking study of North Sea wells.

Well TypeFluid TypeNet ROP Improvement with Formate Fluid
HP/HT Platform WellsCesium/Potassium Formate vs. OBM74%
HP/HT Subsea WellsCesium/Potassium Formate vs. OBM38%
Non-HP/HT Subsea WellsCesium/Potassium Formate vs. OBM68%
Source: Hart Energy, 2016. hartenergy.com

Table 2: Field Case Study - ROP and Time Savings with Formate Fluid Data from an onshore gas storage well in Australia.

Performance MetricResult with Formate Fluid
Reduction in Planned Drilling Days30%
Reduction in Casing Run Time22%
Source: Newpark, Case Study. newpark.com

Table 3: Laboratory Drilling Performance - this compound vs. Conventional Mud Comparative data from drilling simulator experiments on shale formations.

Drilling Fluid SystemRelative Torque (vs. Conventional WBM)Relative ROP (vs. Conventional WBM)
This compound>50% ReductionHighest
2 wt% KCl Mud>50% ReductionHigh
Conventional Water-Based Mud (WBM)BaselineLowest
Source: MDPI, 2021. mdpi.com

Advanced Analytical Techniques for Cesium Formate Characterization

Spectroscopic Analysis of Cesium Formate (B1220265) and its Interactions

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within cesium formate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. tidjma.tn In ¹³C NMR spectroscopy, the carbon atom in the formate anion (HCOO⁻) of this compound typically exhibits a characteristic chemical shift. For instance, in a deuterated methanol (B129727) (CD₃OD) solvent, the signal for the carbon in the formate group of this compound has been reported at approximately 171 ppm. chemwhat.com This distinct signal helps to identify and confirm the presence of the formate moiety in a sample. tidjma.tn

NucleusSolventChemical Shift (ppm)Reference
¹³CCD₃OD171 chemwhat.com
This table presents the typical ¹³C NMR chemical shift for this compound in deuterated methanol.

The ¹H NMR spectrum provides complementary information. While specific data for this compound is less commonly detailed in general literature, the proton of the formate anion would be expected to produce a signal, the position of which can be influenced by the solvent and concentration. For comparison, the proton chemical shift for sodium formate has been reported at 8.44 ppm. pitt.edu

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule, and for this compound, it confirms the presence of the formate anion. tidjma.tn The formate ion has characteristic vibrational modes that result in distinct absorption bands in the IR spectrum.

A key feature in the IR spectrum of this compound is the band observed around 2800 cm⁻¹. chemwhat.com Additionally, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are prominent. For formate salts in general, the asymmetric OCO⁻ stretch is typically found around 1560 cm⁻¹, while the symmetric stretch occurs near 1350 cm⁻¹. The presence of water can be identified by a broad absorbance centered around 3300 cm⁻¹ due to hydroxyl groups and a bending mode absorbance at approximately 1640 cm⁻¹. lehigh.edu

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C-H Stretch~2800 chemwhat.com
Asymmetric OCO⁻ Stretch~1560
Symmetric OCO⁻ Stretch~1350
O-H Stretch (water)~3300 lehigh.edu
H-O-H Bend (water)~1640 lehigh.edu
This table summarizes the characteristic IR absorption bands for this compound and potential water content.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org For this compound, XPS analysis can confirm the presence of cesium, carbon, and oxygen.

High-resolution XPS spectra of the Cs 3d region would show two main peaks corresponding to Cs 3d₅/₂ and Cs 3d₃/₂. In studies of cesium-containing compounds, the Cs 3d₅/₂ peak has been observed at binding energies around 724-728 eV. rsc.org The presence of different chemical states of cesium, for example, due to surface interactions or the formation of compounds like cesium hydroxide (B78521) (CsOH), can lead to the appearance of multiple sub-peaks within the main cesium signals. rsc.org Analysis of the C 1s and O 1s regions provides further information on the chemical environment of the formate anion.

Thermal Analysis Methods for Thermodynamic Characterization

Thermal analysis techniques are essential for understanding the thermodynamic properties of this compound, including its stability at elevated temperatures and its phase behavior. tidjma.tn

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition. libretexts.org For this compound, TGA can determine the temperatures at which it begins to decompose and identify the formation of gaseous byproducts. tidjma.tnonepetro.org

When heated, anhydrous this compound begins to melt and gradually decompose at approximately 263°C. chemball.com The decomposition process can produce substances such as cesium carbonate, cesium oxalate, carbon monoxide, and hydrogen. chemball.com Complete decomposition to cesium carbonate is reported to occur at around 600°C. chemball.com The decomposition temperature can vary depending on the atmosphere and the presence of other substances. rsc.org Studies have shown that the thermal decomposition of this compound can lead to the generation of hydrogen gas. onepetro.org TGA is also used to assess the dehydration of this compound monohydrate, which occurs between 90°C and 260°C. chemball.com

Thermal EventTemperature Range (°C)ProductsReference
Dehydration of Monohydrate90 - 260Anhydrous this compound chemball.com
Onset of Decomposition~263Cesium carbonate, cesium oxalate, CO, H₂ chemball.com
Complete Decomposition~600Cesium carbonate chemball.com
This table outlines the key thermal events for this compound as determined by TGA.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the characterization of phase transitions such as melting and solid-state transitions. tainstruments.com

For this compound, DSC studies have identified a reversible first-order phase transition occurring at approximately 36°C. electronicsandbooks.com This transition involves a change from an orthorhombic crystal structure to a cubic structure. electronicsandbooks.com The enthalpy change (ΔHtr) for this transition has been measured as 6.87 ± 0.28 kJ mol⁻¹, with an entropy change (ΔStr) of 22.2 ± 0.9 J K⁻¹ mol⁻¹. electronicsandbooks.com this compound monohydrate also exhibits a phase change in the range of 36-46°C. chemball.com DSC can also be used to determine the melting point, which occurs with decomposition starting around 263°C. tidjma.tnchemball.com

TransitionTemperature (°C)Enthalpy Change (ΔHtr)Entropy Change (ΔStr)Reference
Phase Transition (Anhydrous)~366.87 ± 0.28 kJ mol⁻¹22.2 ± 0.9 J K⁻¹ mol⁻¹ electronicsandbooks.com
Phase Change (Monohydrate)36 - 46Not specifiedNot specified chemball.com
Melting and Decomposition~263Not specifiedNot specified chemball.com
This table details the phase transitions of this compound characterized by DSC.

Advanced In-situ Fluid Property Measurement Systems

The accurate characterization of this compound-based fluids in real-time is critical for their successful application, particularly in demanding environments like high-pressure/high-temperature (HPHT) oil and gas drilling. Traditional, manual methods of fluid property measurement are often infrequent and can be prone to inaccuracies. To address these limitations, advanced in-situ measurement systems have been developed to provide continuous, high-quality data.

Development and Validation of Automated Mud Skid Units (MSU) for Real-time Monitoring

Automated Mud Skid Units (MSUs) represent a significant technological advancement for the real-time characterization of drilling fluids, including those based on this compound. researchgate.netutexas.edu These self-contained, automated systems are designed to continuously sample and measure key fluid properties at variable temperatures and pressures, providing a constant stream of data that is crucial for diagnostics and operational optimization. spe.org

The development of MSUs was driven by the need for more frequent and reliable data than what can be achieved through standard manual testing, which is often performed only once or twice a day. researchgate.netutexas.edu The core of an MSU typically includes a pipe-viscometer for rheological measurements and a suite of high-quality in-line sensors for properties like density, temperature, and, for oil-based muds, oil/water ratio. utexas.edu The entire unit is controlled by a programmable logic controller (PLC) that manages the sampling, testing, and data transmission to servers, making the information available to engineers both on-site and remotely. researchgate.netutexas.edu

Validation of these units has been conducted through both laboratory experiments and extensive field trials. For instance, an MSU was deployed in the Permian Basin for automated monitoring of drilling operations. The results demonstrated excellent accuracy in rheology measurements when compared to conventional mud reports. researchgate.net Crucially, the MSU provided data with a frequency up to 25 times greater than manual methods. researchgate.netuleth.ca This high-frequency data allows for the immediate detection of changes in fluid properties, enabling rapid response to issues like chemical over-treatment or contamination. researchgate.net

Laboratory studies have specifically validated the use of MSUs with this compound brines. Experiments using a fully automated high-temperature pipe viscometer have been performed on this compound fluids containing various concentrations of xanthan gum, a common viscosifier. These tests measured frictional pressure losses and rheological properties at temperatures up to 110°C (230°F), confirming the system's ability to characterize these complex fluids under relevant conditions.

Table 1: MSU Performance Metrics for this compound Brine with Xanthan Gum

Xanthan Gum Concentration (lb/bbl) Temperature (°F) Flow Regime Observed Drag Reduction (%)
0.25 - 2.50 100 - 230 Turbulent Up to 50
3.00 (Alternative Biopolymer) 100 Turbulent Up to 74

This interactive table showcases the capability of automated systems to quantify the performance of polymer-additives in this compound brine, demonstrating significant drag reduction in turbulent flow which is critical for hydraulic modeling. Data sourced from flow loop tests performed with concentrated this compound brine. formatebrines.com

The validation from both field and lab studies demonstrates that MSUs can deliver high-quality, real-time data for this compound-based fluids, leading to improved operational efficiency, safety, and cost-effectiveness. utexas.edu

Techniques for Accurate Pressurized Mud Density Measurements

One of the most critical parameters monitored by an MSU is the density of the fluid. Accurate density measurement is essential for maintaining well control and managing the equivalent circulating density (ECD) within the drilling margin. utexas.edu MSUs utilize high-quality in-line sensors to provide pressurized density measurements, which have proven to be significantly more accurate than conventional, non-pressurized mud balance measurements. researchgate.netuleth.ca

The primary advantage of pressurized measurement is the mitigation of errors caused by mud aeration. researchgate.netuleth.ca When density is measured at atmospheric pressure, entrained air or gas in the fluid can expand, leading to an artificially low-density reading. In a pressurized system, the gases remain compressed, allowing the sensor to measure the true density of the fluid. This is particularly important in drilling operations where gas influx is a constant risk. Field trials have shown that the pressurized density data from an MSU is more reliable and consistent than the data from manual, non-pressurized measurements. researchgate.net

Beyond drilling, the effect of pressure on the physical properties of high-density brines like this compound is a critical consideration, especially in deepwater applications. The temperature at which salt crystals begin to precipitate out of a saturated brine, known as the True Crystallization Temperature (TCT) at atmospheric pressure, increases under pressure. aade.org This Pressurized Crystallization Temperature (PCT) is a key parameter for avoiding blockages and loss of fluid density in cold, high-pressure environments. aade.org Specialized equipment has been developed to accurately measure the PCT of brines like this compound at pressures up to 15,000 psi. aade.org

Table 2: Comparison of Density Measurement Techniques for High-Density Brines

Measurement Technique Pressure Condition Key Advantage Application for this compound
Manual Mud Balance Atmospheric Simplicity, Portability Prone to errors from aeration, less reliable for real-time control.
MSU In-line Densitometer Pressurized High accuracy, real-time data, eliminates aeration effects. Accurate ECD management and well control in drilling operations. researchgate.netuleth.ca
Pressurized Crystallization Cell High Pressure (up to 15,000 psi) Determines the true crystallization point under downhole conditions. Prevents fluid solidification and density loss in deepwater and cold environments. aade.org

This interactive table compares different methods for measuring the density and related properties of high-density brines, highlighting the advantages of pressurized techniques for applications involving this compound.

The use of these advanced, pressurized measurement techniques ensures that the density values used for operational decisions are accurate and reflect the true state of the this compound fluid under in-situ conditions.

Applications in Density Gradient Centrifugation for Biomolecule Separation

This compound, along with other cesium salts like cesium chloride, is a valuable medium for a powerful biochemical separation technique known as density gradient centrifugation. plasmaproteome.orgasu.edu This method separates macromolecules, such as proteins and viruses, based on their buoyant density. google.comresearchgate.net When a solution of a dense salt like this compound is subjected to high centrifugal forces in an ultracentrifuge, the salt molecules redistribute to form a continuous density gradient within the centrifuge tube, with the lowest density at the top and the highest at the bottom. asu.eduresearchgate.net When a mixture of biomolecules is centrifuged within this gradient, each molecule migrates to the point in the gradient where its own buoyant density matches the density of the surrounding salt solution, forming distinct bands. asu.edugoogle.com This process, known as isopycnic centrifugation, allows for the high-resolution separation of particles with very small differences in density. asu.edu

Development of High-Resolution Equilibrium Salt Gradients Utilizing this compound

The development of density gradient centrifugation dates back to the 1950s, with cesium chloride (CsCl) being one of the first and most widely used salts for separating nucleic acids and viruses. asu.eduannualreviews.org The technique proved revolutionary, enabling landmark experiments like the Meselson-Stahl experiment, which demonstrated the semi-conservative replication of DNA. asu.edu

While CsCl is effective, the development of gradients using other cesium salts, including this compound, has been driven by the need to optimize separations for specific types of biomolecules or to overcome limitations of CsCl. plasmaproteome.orgpnas.org For example, this compound has been noted as a required medium if free RNA is to be banded, as it can achieve a buoyant density of 2.0 g/cm³. plasmaproteome.org The choice of the salt and its concentration is critical for generating a gradient that spans the buoyant densities of the biomolecules of interest.

Research has focused on creating high-resolution gradients capable of separating complex mixtures. For instance, in the purification of viruses for gene therapy, such as adeno-associated virus (AAV), it is crucial to separate the "full" viral particles containing the therapeutic DNA from "empty" particles that lack the genetic payload. acs.orgvoyagertherapeutics.com This separation is achievable because the encapsidated DNA gives the full particles a higher buoyant density than the empty ones. nih.gov Equilibrium density gradient ultracentrifugation using cesium salts is a standard method for this type of purification. acs.orgnih.gov

Table 3: Buoyant Density of Viruses in Cesium Salt Gradients

Virus / Particle Gradient Medium Buoyant Density (g/cm³) Application
Adeno-Associated Virus (AAV) - Full Cesium Chloride ~1.41 Gene Therapy Vector Purification voyagertherapeutics.com
Adeno-Associated Virus (AAV) - Empty Cesium Chloride ~1.37 Gene Therapy Vector Purification voyagertherapeutics.com
Poliovirus Cesium Chloride 1.34 Virus Characterization researchgate.net
Human Rhinovirus 1A (Dense form) This compound Denser than CsCl form Virus Crystallization Studies researchgate.net
DNA This compound Varies with hydration Nucleic Acid Studies pnas.org

This interactive table provides examples of biomolecule and virus separations achieved using cesium salt density gradients. The difference in buoyant density allows for their effective purification.

Further developments have explored alternative salts to improve resolution or handle specific challenges. Cesium trifluoroacetate, for example, offers an advantage over CsCl for isolating RNA because it is soluble in ethanol (B145695), simplifying the recovery of the purified RNA. slideshare.net The ongoing development of various salt-based gradients, including those utilizing this compound, continues to enhance the power and versatility of density gradient centrifugation as a fundamental tool in molecular biology and biotechnology.

Environmental Research and Sustainability of Cesium Formate

Investigation of Biodegradation Pathways and Mechanisms

Cesium formate's biodegradability is a key feature of its environmental profile. marketresearchintellect.com In aqueous solutions, the compound rapidly dissociates into cesium (Cs+) cations and formate (B1220265) (HCOO-) anions. formatebrines.com The formate anion is the component subject to biodegradation. formatebrines.comformatebrines.com

Research demonstrates that the formate ion is readily broken down by bacteria in both freshwater and saltwater environments. formatebrines.com While the brine does not biodegrade under normal, high-concentration operating conditions, it safely biodegrades when diluted in the environment, such as in the ocean. formatebrines.com Studies have shown significant degradation within a 28-day period. For instance, in two separate tests in seawater, 79% and 66% of the formate degraded. In freshwater, the degradation rates were even higher, with 83% and 79% degradation measured over the same timeframe. formatebrines.com This rapid breakdown prevents the formate ion from bioaccumulating in organisms. formatebrines.com

The degradation process primarily involves the conversion of formate and water into bicarbonate and hydrogen, a reaction known as decarboxylation. aade.org Although the cesium cation is an element and remains unaffected by this biological degradation, studies have not reported severe environmental effects from elevated cesium levels. formatebrines.comformatebrines.com

Table 1: Biodegradation of this compound Brine

EnvironmentTest MethodDegradation (28 days)Source
SeawaterOECD Method 30679% formatebrines.com
SeawaterOECD Method 30666% formatebrines.com
FreshwaterOECD Method 301D83% formatebrines.com
FreshwaterOECD Method 301D79% formatebrines.com

Ecotoxicological Studies on Aquatic and Terrestrial Ecosystems

Extensive ecotoxicological testing has been conducted on this compound, particularly focusing on its effects on marine life, which is most relevant to its primary application in the offshore oil and gas industry. formatebrines.comformatebrines.com The United Nations-backed Joint Group of Experts on the Scientific Aspects of Marine Environmental Protection (GESAMP) classifies this compound as "practically non-toxic or non-toxic" to marine organisms. formatebrines.com

For freshwater organisms, GESAMP rates it as "slightly toxic or practically non-toxic". formatebrines.com Some studies suggest that freshwater algae may be more sensitive to this compound than marine algae in acute toxicity tests. formatebrines.com This difference in toxicity between freshwater and seawater environments has been attributed to potential nutrient depletion by weak complexation of formate with divalent nutrient ions in freshwater, rather than direct toxicity. formatebrines.com

While aquatic toxicity has been well-documented, specific ecotoxicological data for this compound on terrestrial organisms is limited. formatebrines.com Assessments of its impact on terrestrial ecosystems often involve extrapolation from data on other formate salts. formatebrines.com

Table 2: Aquatic Ecotoxicity of this compound

SpeciesTest DurationEndpointResult (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50>1000 formatebrines.com
Daphnia magna (Water Flea)48 hoursLC50>100 formatebrines.com
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC50 (yield)67 formatebrines.com
Desmodesmus subspicatus (Green Algae)72 hoursNOEC (yield)56 formatebrines.com

When compared to other high-density brines used in the oil and gas industry, this compound demonstrates a significantly lower toxicity profile. formatebrines.com A notable comparison is with zinc bromide, a traditional high-density fluid. Environmental consultancy Gaia concluded that the toxicity of zinc bromide to test species is at least two orders of magnitude higher than that of this compound in the marine environment. formatebrines.com In freshwater, the difference is approximately one order of magnitude. formatebrines.com Due to its lower toxicity and environmental risks, this compound has largely replaced zinc bromide in sensitive areas like the North Sea. formatebrines.com

In another comparative study, the aquatic toxicity of a high-density fluid referred to as HDALB was measured against this compound and a calcium/zinc bromide fluid. The results showed that the HDALB fluid had an aquatic toxicity profile similar to this compound and was significantly less toxic than the zinc-containing fluid. aade.org

Table 3: Comparative Aquatic Toxicity of High-Density Brines

FluidOrganismEndpointResultSource
This compound Aquatic InvertebratesLC50High (Low Toxicity) formatebrines.com
Zinc Bromide Aquatic InvertebratesLC50Low (High Toxicity) formatebrines.com
HDALB Not SpecifiedAquatic ToxicitySimilar to this compound aade.org
Ca/Zn Bromide Not SpecifiedAquatic ToxicitySignificantly higher than HDALB aade.org

Development of Fluid Reclamation, Recycling, and Reuse Strategies

Due to the high value and finite supply of cesium, the ability to reclaim, recycle, and reuse this compound fluids is a crucial aspect of its sustainability and economic viability. stanford.edugoogle.com An innovative leasing business model has been a core part of its application since the late 1990s. formatebrines.comformatebrines.com In this model, the fluid is leased to operators, and ownership is retained by the supplier. formatebrines.com After use, the contaminated fluids are returned for processing at specialized reclamation plants. formatebrines.comformatebrines.com

Novel and Emerging Research Applications of Cesium Formate

Catalysis in Organic Transformations and Chemical Synthesis

Cesium formate (B1220265) serves as a valuable reagent and catalyst in various organic reactions. chemimpex.comguidechem.com Its utility spans from acting as a base in deprotonation and nucleophilic processes to facilitating complex bond formations.

Research into Base-Catalyzed Reactions, including Deprotonation and Nucleophilic Processes

As a strong base, cesium formate is effective in promoting base-catalyzed reactions. tidjma.tntidjma.tn This includes the deprotonation of acidic compounds, a fundamental step in many organic syntheses. tidjma.tn For instance, in the dehydrogenative coupling of formate anions to form oxalate, cesium hydroxide (B78521) (CsOH), a related cesium compound, has demonstrated high activity. chemrxiv.orgfrontiersin.org Theoretical studies suggest that heavier alkali hydroxides like CsOH not only stabilize the transition state due to their strong basicity but also destabilize the initial structure, which lowers the activation energy for deprotonation. frontiersin.org

This compound also plays a role in nucleophilic reactions. tidjma.tn It can be used in the conversion of α-halo ketones to α-hydroxy ketones in a dry methanol (B129727) solution with high yields. alfachemic.com Furthermore, research has shown that the radical anion of carbon dioxide (CO2•–), which can be generated from this compound, is a potent nucleophilic radical. acs.org This species has been successfully used in the dearomative carboxylation of heteroaromatics. acs.org

Studies on C-H Activation Facilitated by this compound

C-H activation, the direct functionalization of carbon-hydrogen bonds, represents a significant area of research for creating more efficient and sustainable chemical syntheses. sigmaaldrich.comtcichemicals.com Cesium compounds, including this compound, have been investigated for their role in promoting these reactions. tidjma.tn While many C-H activation reactions rely on directing groups to achieve regioselectivity, the choice of base, such as a cesium salt, can influence the reaction's efficiency. sigmaaldrich.comacs.org For example, cesium carbonate, often used in conjunction with palladium catalysts, is a common base in C-H functionalization reactions. sigmaaldrich.com

Catalytic Activity in Aldol (B89426) Condensation, Esterification, and Transesterification Reactions

This compound and related cesium compounds exhibit catalytic activity in several important organic reactions, including aldol condensation, esterification, and transesterification. tidjma.tnnih.gov

Aldol Condensation: This reaction forms a new carbon-carbon bond and is crucial in the synthesis of many complex molecules. nih.govnih.gov Cesium-containing catalysts, such as Cs/SiO2, have shown excellent performance in the aldol condensation of methyl acetate (B1210297) with formaldehyde (B43269) to produce methyl acrylate. tandfonline.com The addition of promoters like ZrO2 can further enhance the catalyst's activity and selectivity by creating a balance of acid-base sites. tandfonline.com

Esterification and Transesterification: These reactions are fundamental in various industrial processes. nih.govnih.gov this compound's basic properties can facilitate these transformations. tidjma.tn Research on catalysts for these reactions is ongoing, with a focus on developing efficient and reusable systems. nih.gov

CO2 Hydrogenation to Alcohols (Methanol and Ethanol)

A significant and emerging application of cesium is in the catalytic hydrogenation of carbon dioxide (CO2) to produce valuable alcohols like methanol and ethanol (B145695). osti.govscitechdaily.com This process is a promising route for CO2 utilization and the production of sustainable fuels. osti.govnih.gov

Research has demonstrated that a combination of cesium, copper, and zinc oxide (Cs/Cu/ZnO) creates a highly effective catalyst for CO2 hydrogenation. osti.govscitechdaily.com None of these components are effective individually or in pairs, highlighting a strong synergistic effect at their interface. scitechdaily.com The deposition of cesium and copper onto a zinc oxide support creates multifunctional active sites at the Cu-Cs-ZnO interface. osti.govresearchgate.netacs.org This interface promotes the interaction with CO2 and facilitates its conversion to methanol, primarily through the formate pathway. osti.govresearchgate.netacs.org

The presence of cesium alters the reaction mechanism compared to a Cs/Cu(111) or Cu/ZnO(0001) catalyst. osti.govacs.orgnih.gov This synergistic interaction leads to the presence of CHx and CHyO species on the catalyst surface, which are crucial for C-C bond formation and the synthesis of ethanol. osti.govresearchgate.netacs.org

A key role of cesium in the Cs/Cu/ZnO catalyst system is the fine-tuning of the binding energies of reaction intermediates. osti.govresearchgate.netacs.org The deposition of cesium tunes the binding of the formyl intermediate (CHO) in a way that is strong enough to facilitate the decomposition of formic acid (HCOOH) to *CHO via the formate pathway, but weak enough to allow for its subsequent hydrogenation to methanol. osti.govresearchgate.netacs.org

This precise tuning of *CHO binding is critical for enabling the synthesis of ethanol. osti.govresearchgate.netacs.org It allows for the close alignment of two *CHO intermediates, which facilitates the crucial C-C coupling step, leading to the formation of ethanol. osti.govresearchgate.netacs.orgbnl.gov This mechanistic understanding opens up new possibilities for designing highly selective catalysts for the conversion of CO2 to higher alcohols. osti.govacs.org

Applications in Energy Storage and Conversion Technologies

This compound is emerging as a compound of interest in the development of advanced energy storage and conversion systems. Its unique properties, such as high ionic conductivity and its utility as a chemical precursor, are being explored in cutting-edge research for batteries, fuel cells, and solar cells.

Development of Electrolytes for Advanced Batteries and Fuel Cells Based on Ionic Conductivity

An electrolyte's primary function is to facilitate the movement of ions between a battery's or fuel cell's electrodes. acs.org The efficiency of this process is largely dependent on the electrolyte's ionic conductivity. This compound exhibits high ionic conductivity, making it a promising candidate for next-generation electrolytes. tidjma.tntidjma.tn

Utilization as a Precursor Material for Perovskite Photovoltaic Cells (e.g., Cesium Tin Iodide)

Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology. mdpi.com Cesium tin iodide (CsSnI₃) is a promising lead-free perovskite material due to its ideal bandgap and thermal stability. researchgate.net However, fabricating high-quality CsSnI₃ films can be challenging. Recent research has demonstrated that using this compound as a cesium precursor significantly improves the quality and performance of these solar cells. researchgate.netrsc.org

When this compound is used in the precursor solution, it facilitates a more controlled crystallization process. researchgate.netrsc.org This leads to perovskite films with better crystallinity, reduced trap-state density, and enhanced phase stability under illumination compared to films made with conventional precursors like cesium bromide. researchgate.netrsc.org One study employed a cation in situ exchange strategy using this compound, tin iodide (SnI₂), and dimethylammonium iodide (DMAI) as precursors. This method resulted in a high-quality CsSnI₃ film and a power conversion efficiency (PCE) of 12.62%, a significant improvement over the 6.82% achieved with traditional CsI precursors. researchgate.net Another approach involved pre-burying this compound in the electron transport layer, which helped to relax strain and reduce defects at the bottom of the perovskite film, boosting the PCE of formamidinium-based PSCs to over 25%. researchgate.net

Table 1: Performance of Wide-Bandgap Perovskite Solar Cells with Different Cesium Precursors

Cesium PrecursorPower Conversion Efficiency (PCE) under AM 1.5GPCE under Indoor LED (1000 lux)Key Findings
Cesium Bromide (CsBr)18.27%Not ReportedStandard precursor, lower performance. researchgate.netrsc.org
This compound (CsFa)20.01%38.52%Promotes better crystallization, reduces defects, enhances phase stability. researchgate.netrsc.org

Carbon Dioxide Capture and Storage (CCS) Technologies Utilizing this compound

This compound is being investigated for its potential role in mitigating greenhouse gas emissions through Carbon Capture and Storage (CCS) technologies. Its chemical properties indicate a high affinity for absorbing carbon dioxide (CO₂). tidjma.tntidjma.tn

Research on CO₂ Absorption Affinity and Capacity of this compound Systems

Aqueous solutions of formates are being explored as carbon-bearing fluids for geological carbon storage. researchgate.net This approach presents an alternative to conventional methods that use pure CO₂, which can suffer from low density and immiscibility with water. researchgate.net Research into mixed metal-formate frameworks, which are related to this compound, has shown exceptional performance in CO₂ capture. For instance, a hydrophobic aluminum-iron formate composite (Fe-ALF-PVDF) demonstrated a high CO₂ adsorption capacity of 4.6 mmol/g and a remarkable CO₂/N₂ selectivity of 387, making it highly effective at capturing CO₂ from humid flue gases. acs.org

Furthermore, the conversion of captured CO₂ into stable formate salts represents a promising pathway for both storage and utilization. weforum.org An electrochemical process has been developed that converts CO₂ from an alkaline sorbent solution directly into solid formate crystals with over 96% carbon efficiency. weforum.org This method operates at ambient temperatures and low pressures, offering an energy-efficient route to lock CO₂ into a stable, non-toxic, and easily transportable solid form. weforum.org

Hydrogen Storage and Release Systems Based on this compound

A significant challenge in the hydrogen economy is the safe and efficient storage and transportation of hydrogen. Aqueous formate solutions, including this compound, are considered attractive liquid organic hydrogen carriers because they are non-toxic, non-flammable, and can be cycled between a hydrogen-rich state (formate) and a hydrogen-lean state (bicarbonate). rsc.orglidsen.com

Investigation of Bidirectional Catalytic Systems for Hydrogen Cycling

A key innovation in this area is the development of a reversible, bidirectional catalytic system for hydrogen storage and release using aqueous solutions of this compound (HCOOCs) and cesium bicarbonate (CsHCO₃). researchgate.netepfl.ch This system can both release hydrogen from the formate solution and store hydrogen by converting bicarbonate back to formate, often using the same catalyst and without needing to change the solvent or pH. rsc.orgresearchgate.net

The high solubility of this compound and bicarbonate in water is a distinct advantage over other alkali metal formates, leading to solutions with higher volumetric and gravimetric hydrogen density. researchgate.netepfl.ch The cycle operates under mild conditions, typically below 100°C. rsc.orgacs.org Research has identified ruthenium-based catalysts, such as {RuCl₂(mTPPTS)₂}₂, as effective for both the hydrogenation of bicarbonate and the dehydrogenation of formate. epfl.chresearchgate.net The system is tunable, with hydrogen production easily controlled by adjusting the operating pressure. epfl.ch Importantly, these catalytic systems have demonstrated the ability to be recycled multiple times without a significant loss of activity. epfl.chdntb.gov.ua

Table 2: Features of the this compound/Bicarbonate Hydrogen Storage System

FeatureDescriptionSource
Reaction HCOOCs + H₂O ↔ CsHCO₃ + H₂ researchgate.netepfl.ch
Catalyst Homogeneous Ruthenium complexes (e.g., {RuCl₂(mTPPTS)₂}₂) epfl.ch
Directionality Bidirectional; same catalyst for H₂ storage (hydrogenation) and release (dehydrogenation). rsc.orgresearchgate.netepfl.ch
Key Advantage High solubility of cesium salts improves H₂ storage density compared to sodium or potassium salts. researchgate.netepfl.ch
Operating Conditions Mild temperatures (e.g., < 100°C). rsc.orgacs.org
Recyclability The catalytic system can be recycled without loss of activity. epfl.chdntb.gov.ua

Mechanistic Insights into Formate Dehydrogenation Processes

Recent research has highlighted the critical role of this compound in catalytic formate dehydrogenation, a key reaction for chemical hydrogen storage. epfl.chdntb.gov.uaresearchgate.net Aqueous solutions of this compound and bicarbonate can act as an effective system for the storage and release of hydrogen. epfl.ch The high solubility of cesium salts in water allows for improved volumetric and gravimetric hydrogen density compared to sodium and potassium analogues. epfl.ch

Mechanistic studies have begun to unravel the role of this compound in these processes. In systems using ruthenium-based catalysts, a tentative mechanism for the formate dehydrogenation step has been proposed. epfl.ch It has been found that a pentacoordinated ruthenium hydride complex is essential for promoting the reaction. epfl.ch The equilibrium between formate and bicarbonate is a crucial parameter for the applicability of this hydrogen storage and release cycle. epfl.ch

Further research involving iridium-pincer complexes has shown that this compound can act as both a base and a potent medium for the solvent-free dehydrogenation of formic acid. frontiersin.orgnih.gov In these reactions, which occur at elevated temperatures (80–90°C), the catalytic pathway involves the formation of a metal formate, followed by its decarboxylation. frontiersin.orgnih.gov Theoretical studies have also suggested that water can play a significant role in stabilizing reaction intermediates through hydrogen bonding. frontiersin.org

Some studies have noted that in certain catalytic systems, lighter alkali formates like lithium and sodium are more reactive in producing hydrogen than their potassium and cesium counterparts. frontiersin.orgnih.gov However, the unique properties of this compound, particularly its high solubility, continue to make it a subject of intense research in the field of hydrogen storage. epfl.chresearchgate.net

Chemical Reagent Development for Pharmaceutical and Agrochemical Synthesis

This compound is increasingly being recognized as a valuable reagent in organic synthesis, with potential applications in the pharmaceutical and agrochemical industries. chemimpex.combiosynth.combuyersguidechem.com Its utility stems from its unique properties as a salt of a strong base (cesium hydroxide) and a weak acid (formic acid). tidjma.tn

In synthetic chemistry, this compound can be used in various reactions where its ionic characteristics can enhance solubility and reactivity. chemimpex.com It is considered a reliable option for numerous chemical transformations due to its catalytic activity. chemimpex.comtidjma.tn Research is ongoing to explore its full potential in drug delivery and formulation. tidjma.tn The compound's low toxicity and environmentally friendly profile further enhance its attractiveness for these applications. chemimpex.com

Cesium carbonate, a related compound, is often used as a basic raw material for preparing other cesium salts and finds use in promoting the O-alkylation of alcohols. made-in-china.com While direct, detailed research findings on this compound's specific roles in complex pharmaceutical or agrochemical synthesis are often proprietary, its general utility as a reagent in organic chemistry suggests a promising future in these fields. chemimpex.combiosynth.com

Research into this compound as a Heat Transfer Fluid in Geothermal Energy Systems

The high thermal stability and favorable rheological properties of this compound brines make them a subject of research for use as heat transfer fluids, particularly in demanding environments like geothermal energy systems. chemimpex.commdpi.com Geothermal wells present challenges due to high temperatures and pressures, requiring fluids that can perform reliably under these conditions. mdpi.comresearchgate.net

This compound solutions, often in combination with potassium formate, are investigated for their ability to enhance the efficiency of geothermal systems by improving thermal conductivity. chemimpex.comcntatech.com Research has shown that formate brines can improve the thermal stability of polymers often used in fluid formulations. researchgate.net

Comparative Properties of Formate Brines

PropertySodium FormatePotassium FormateThis compound
Maximum Density (g/cm³)1.331.582.30
Thermal StabilityGoodVery GoodExcellent
Viscosity at Low TemperaturesHigherModerateLowest

This table presents a simplified comparison of properties relevant to heat transfer applications. Actual values can vary with concentration and temperature.

Studies comparing various formate and acetate salts have found that this compound solutions exhibit the best performance at low temperatures due to their very low viscosity. kth.sepolimi.it While cesium acetate has been considered a cheaper alternative, it demonstrates about 16% lower heat transfer capability. kth.se Additionally, this compound has been identified as the least corrosive among the tested formate and acetate salts, a critical factor for the longevity of geothermal system components. kth.se

Materials Science Applications in Specialized Glass and Ceramics Production

Cesium compounds, including those derived from this compound, have established applications in the production of specialized glasses and ceramics. chemimpex.commaximizemarketresearch.combyjus.com Cesium is used to manufacture special optical glasses, and its inclusion can enhance the durability and thermal stability of the final products. chemimpex.combyjus.com

The primary role of cesium in this context is often as a component of the glass formulation itself. Cesium carbonate, which can be produced from this compound, is used in the special optical glass industry. made-in-china.com The addition of cesium can modify the refractive index and improve the optical quality of scientific instruments. usgs.gov While the direct use of this compound in the manufacturing process is less commonly detailed than that of cesium carbonate or other salts, it serves as a precursor for these critical materials. made-in-china.comamericanelements.com

The global market for cesium reflects its importance in these applications, with the glass and ceramics sector being a notable end-user. maximizemarketresearch.com

Development of Analytical Chemistry Reagents and Methodologies

In the field of analytical chemistry, cesium compounds are utilized as reagents in various techniques. tidjma.tnusgs.gov this compound itself can serve as a reagent, and its properties are being explored for the development of new analytical methodologies. tidjma.tn

This compound has been identified as a potential reagent in titration and spectrophotometric methods. tidjma.tn In non-aqueous acid-base titrations, for example, it can be used as a standard for assay determination. thermofisher.com Cesium bromide and iodide, which can be synthesized from cesium precursors, are used in infrared detectors, optics, and spectrophotometers. usgs.govusgs.gov

The high purity grades of this compound available commercially are suitable for analytical applications. sigmaaldrich.comfishersci.co.uk While specific, novel titration or spectrophotometric methods relying exclusively on this compound are not widely published in mainstream literature, its fundamental chemical properties support its use in these established analytical techniques. tidjma.tn

Analytical Grades of this compound

Supplier/GradePurity/AssayApplication Note
Sigma-Aldrich98%Suitable for general analytical and research applications. sigmaaldrich.com
Thermo Scientific≥97.5% to ≤102.5% (Non-aqueous acid-base Titration)Specified for use in titration methods. thermofisher.com
Chem-Impex≥ 99% (Assay)High purity for sensitive chemical synthesis and research. chemimpex.com

Exploration of Non-Aqueous Formate Fluid Formulations

While aqueous formate brines are well-established, research is also being conducted on non-aqueous fluid formulations containing formates. formatebrines.comscribd.com These formulations are of interest for applications where the presence of water is undesirable.

Solubility tests have demonstrated that high-density, water-free fluids can be formulated using formate salts, including this compound, in various non-aqueous solvents. formatebrines.com In the context of drilling fluids, non-aqueous systems, or invert emulsions, are sometimes required. scribd.com In these systems, a brine phase (which could be a formate brine) is emulsified within a non-aqueous base fluid. scribd.com Formulations can be engineered to have high base fluid-to-brine ratios and are tailored for specific project requirements, including high-temperature stability. scribd.com The use of sodium formate has been noted as an alternative to achieve density in low-solids, non-aqueous fluids, indicating the potential for other formates like this compound in similar specialized formulations. scribd.com

Q & A

Q. How can researchers standardize this compound’s role as a buffering agent in extreme pH environments?

  • Methodological Answer : Calibrate pH meters with cesium-specific electrodes and report activity coefficients. Test buffering capacity via titrations with HCl/NaOH (0.1–12 M) while monitoring ionic strength with conductivity probes. Use Pitzer equations to model ion interactions in concentrated solutions (>2 M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.